molecular formula C17H27ClN2O3 B271589 [(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE

[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE

Cat. No.: B271589
M. Wt: 342.9 g/mol
InChI Key: KYUPECHRABUZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE is a synthetic organic compound that belongs to the class of benzylamines. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Properties

Molecular Formula

C17H27ClN2O3

Molecular Weight

342.9 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C17H27ClN2O3/c1-3-23-17-14(11-15(18)12-16(17)21-2)13-19-5-4-6-20-7-9-22-10-8-20/h11-12,19H,3-10,13H2,1-2H3

InChI Key

KYUPECHRABUZJN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCCN2CCOCC2)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-ethoxy-3-methoxybenzyl chloride and 3-morpholinopropylamine.

    Reaction: The benzyl chloride derivative is reacted with the amine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Could lead to the formation of carboxylic acids or ketones.

    Reduction: Might produce amines or alcohols.

    Substitution: Could yield azides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially useful in drug development for its biological activity.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for [(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-methoxybenzyl)-N-(3-morpholinopropyl)amine
  • N-(5-chloro-2-ethoxybenzyl)-N-(3-morpholinopropyl)amine

Uniqueness

[(5-CHLORO-2-ETHOXY-3-METHOXYPHENYL)METHYL][3-(MORPHOLIN-4-YL)PROPYL]AMINE is unique due to the specific substitution pattern on the benzyl ring, which can influence its chemical reactivity and biological activity.

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